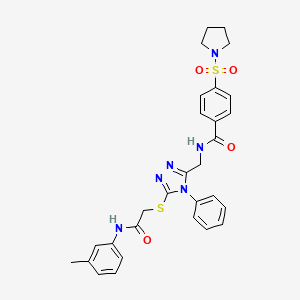
N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C29H30N6O4S2 and its molecular weight is 590.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Triazole Moiety : Known for its role in antifungal and antibacterial properties.
- Pyrrolidine Sulfonamide : Imparts additional biological activity through interactions with various biological targets.
Molecular Formula : C₃₁H₃₄N₆O₅S₂
Molecular Weight : 634.8 g/mol
Antioxidant Properties
Preliminary studies indicate that this compound exhibits significant antioxidant activity . The Ferric Reducing Antioxidant Power (FRAP) assay has demonstrated its ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.
Antimicrobial Activity
The triazole derivatives are well-documented for their antifungal and antibacterial properties . Research suggests that this compound may possess similar effects, making it a candidate for further investigation in antimicrobial applications.
The mechanism of action involves the compound's interaction with specific molecular targets within the body:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways.
- Receptor Modulation : It could modulate receptors related to inflammation and immune response.
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of the compound using various assays. Results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting potential applications in oxidative stress-related diseases.
Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy was tested against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-methoxy-N-(5-(2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Thiadiazole instead of triazole | Antioxidant and antimicrobial |
| 5-(trifluoromethyl)-4H-1,2,oxazol | Oxazole ring; trifluoromethyl group | Antimicrobial properties |
| 1,3,4-Oxadiazole derivatives | Oxadiazole ring; diverse substituents | Antifungal and anticancer activities |
This table highlights how this compound compares favorably with other compounds regarding biological activity.
Propriétés
IUPAC Name |
N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O4S2/c1-21-8-7-9-23(18-21)31-27(36)20-40-29-33-32-26(35(29)24-10-3-2-4-11-24)19-30-28(37)22-12-14-25(15-13-22)41(38,39)34-16-5-6-17-34/h2-4,7-15,18H,5-6,16-17,19-20H2,1H3,(H,30,37)(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANQRCZSEHZLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














